molecular formula C9H12BNO3 B1438472 (2-(Dimethylcarbamoyl)phenyl)boronic acid CAS No. 874219-16-6

(2-(Dimethylcarbamoyl)phenyl)boronic acid

Cat. No.: B1438472
CAS No.: 874219-16-6
M. Wt: 193.01 g/mol
InChI Key: NZIOVLXULSCCSG-UHFFFAOYSA-N
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Description

(2-(Dimethylcarbamoyl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C₉H₁₂BNO₃ and a molecular weight of 193.01 g/mol. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. Its structure consists of a phenyl ring substituted with a dimethylcarbamoyl group and a boronic acid moiety, making it a versatile building block in medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary target of (2-(Dimethylcarbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, is used in this process due to its stability, ease of preparation, and environmental benignity .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of a wide range of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .

Pharmacokinetics

It’s worth noting that the compound’s stability and ease of preparation contribute to its bioavailability in the suzuki–miyaura cross-coupling reaction .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound in the Suzuki–Miyaura cross-coupling reaction is influenced by several environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . Furthermore, the compound itself is relatively stable and environmentally benign, which makes it suitable for use in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dimethylcarbamoyl)phenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-bromoaniline.

    Carbamoylation: The 2-bromoaniline undergoes carbamoylation using dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form 2-(dimethylcarbamoyl)aniline.

    Borylation: The final step involves the borylation of 2-(dimethylcarbamoyl)aniline using a palladium-catalyzed reaction with bis(pinacolato)diboron under inert conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-(Dimethylcarbamoyl)phenyl)boronic acid participates in various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The dimethylcarbamoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the dimethylcarbamoyl moiety.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate coupling reactions.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide are commonly used.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenols: From oxidation reactions.

    Substituted Anilines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (2-(Dimethylcarbamoyl)phenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological and medicinal research, this compound is used to develop boron-containing drugs, which can exhibit unique pharmacological properties. It is also employed in the synthesis of protease inhibitors and other bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in material science.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the dimethylcarbamoyl group, making it less versatile in certain synthetic applications.

    (4-(Dimethylcarbamoyl)phenyl)boronic Acid: Similar structure but with the dimethylcarbamoyl group at the para position, which can influence reactivity and selectivity.

    (2-(Methoxycarbonyl)phenyl)boronic Acid: Contains a methoxycarbonyl group instead of a dimethylcarbamoyl group, affecting its chemical properties and applications.

Uniqueness

(2-(Dimethylcarbamoyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in synthetic applications. The presence of the dimethylcarbamoyl group enhances its utility in forming stable intermediates and final products in various chemical reactions .

Properties

IUPAC Name

[2-(dimethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIOVLXULSCCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657423
Record name [2-(Dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-16-6
Record name [2-(Dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylaminocarbonyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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